molecular formula C18H19N3O5 B2473772 Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate CAS No. 1024440-28-5

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate

Cat. No. B2473772
CAS RN: 1024440-28-5
M. Wt: 357.366
InChI Key: LCGIMGVAFGPPQZ-UHFFFAOYSA-N
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Description

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is a chemical compound with the CAS number 1024440-28-5 . It is also known by other synonyms such as ethyl 3-({[(phenylcarbamoyl)amino]carbamoyl}methoxy)benzoate .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoate group, a carbamoyl group, and a phenylamino group . The molecular formula is C18H19N3O5 and the molecular weight is 357.36 .

Scientific Research Applications

  • Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates have been tested for their ability to induce precocious metamorphosis in silkworm larvae. The phenyl analog of this compound showed activity comparable to that of a novel anti-juvenile hormone (anti-JH) agent (Furuta et al., 2006).

  • Potential Antimicrobial Agents : A study synthesized new quinazolines with ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate as a precursor. The compounds showed promising antibacterial and antifungal activities (Desai et al., 2007).

  • Intramolecular and Weak Noncovalent Interactions : Research on asymmetrically substituted geminal amido-esters, including ethyl (2E)-2-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]-3-(phenylamino) prop-2-enoate, highlighted the significance of intramolecular resonance assisted hydrogen bond (RAHB) and non-RAHB interactions in these compounds (Venkatesan et al., 2021).

  • Nonlinear Optical (NLO) Properties : A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives explored their NLO properties using density functional theory (DFT). These compounds were identified as promising candidates for NLO materials due to their significant static and frequency-dependent NLO properties (Kiven et al., 2023).

  • Diffusion Coefficients in Supercritical Conditions : The study of diffusion coefficients of compounds like ethyl benzoate in supercritical carbon dioxide provided insights into the effects of temperature, pressure, viscosity, and density on their behavior (Suárez-Iglesias et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its intended use, which is not provided .

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses would depend on its physical and chemical properties, as well as the needs of the industry .

properties

IUPAC Name

ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-2-25-17(23)13-7-6-10-15(11-13)26-12-16(22)20-21-18(24)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGIMGVAFGPPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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